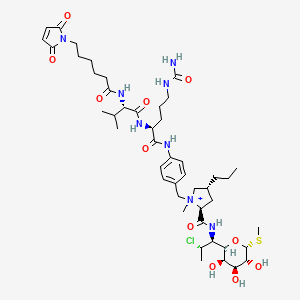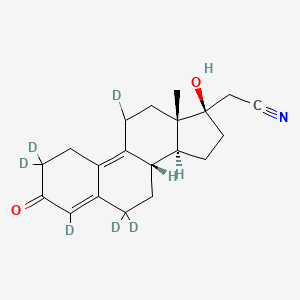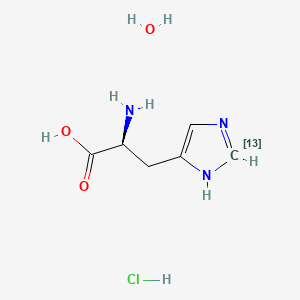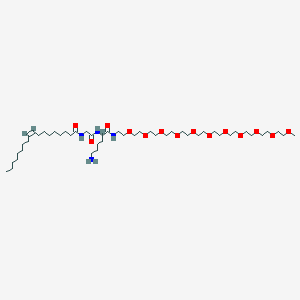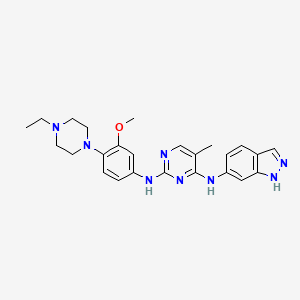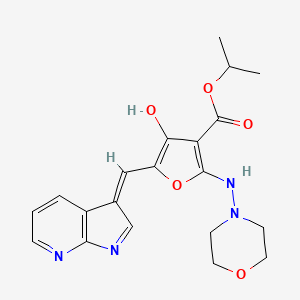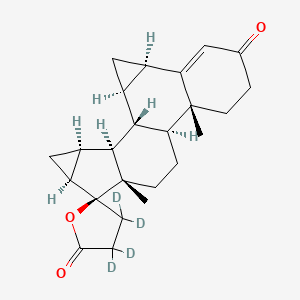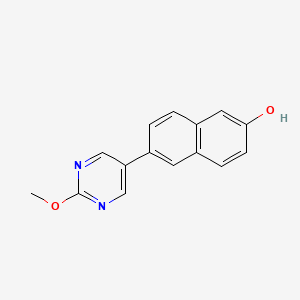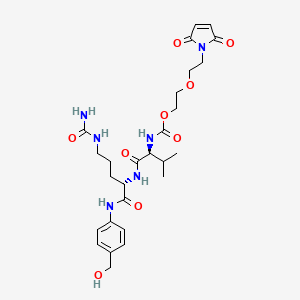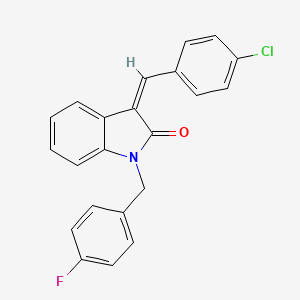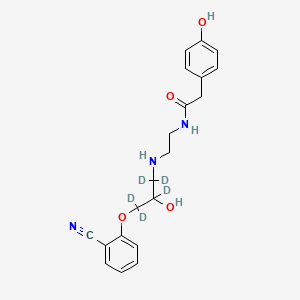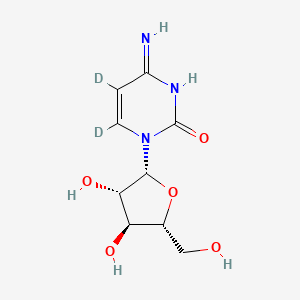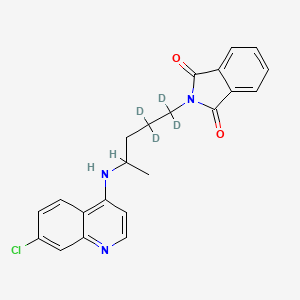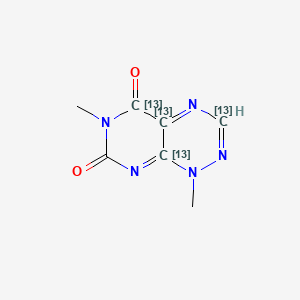
Toxoflavin-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toxoflavin-13C4 is a stable isotope-labeled compound, specifically a 13C-labeled version of toxoflavinThe 13C labeling is used for tracing and quantification in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Toxoflavin-13C4 involves the incorporation of 13C isotopes into the molecular structure of toxoflavin. This process typically requires the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The exact synthetic route can vary, but it generally involves multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The process involves large-scale synthesis using 13C-labeled starting materials, followed by purification steps such as crystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
Toxoflavin-13C4 undergoes various chemical reactions, including:
Oxidation: Toxoflavin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert toxoflavin into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the toxoflavin molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized toxoflavin derivatives, while reduction can produce reduced forms of toxoflavin .
科学的研究の応用
Toxoflavin-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of toxoflavin in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly as an antibiotic and enzyme inhibitor.
Industry: Utilized in the development of new drugs and chemical processes, leveraging its unique properties and isotopic labeling .
作用機序
Toxoflavin-13C4 exerts its effects by inhibiting specific enzymes and interacting with molecular targets. One of its primary targets is the transcription factor 4 (TCF4)/β-catenin complex, which plays a crucial role in various cellular processes. Toxoflavin also acts as an inhibitor of the enzyme KDM4A, contributing to its antitumor activity. The mechanism involves the binding of toxoflavin to these targets, leading to the inhibition of their activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
Toxoflavin: The non-labeled version of Toxoflavin-13C4, with similar biological activities but without the isotopic labeling.
Xanthothricin: Another name for toxoflavin, sharing the same chemical structure and properties.
KDM4A Inhibitors: Other compounds that inhibit the enzyme KDM4A, such as PKF118-310.
Uniqueness
This compound is unique due to its 13C labeling, which allows for precise tracing and quantification in scientific studies. This isotopic labeling provides valuable insights into the behavior and transformation of toxoflavin in various systems, making it a powerful tool in research .
特性
分子式 |
C7H7N5O2 |
|---|---|
分子量 |
197.13 g/mol |
IUPAC名 |
1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1 |
InChIキー |
SLGRAIAQIAUZAQ-PQVJJBODSA-N |
異性体SMILES |
CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O |
正規SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


